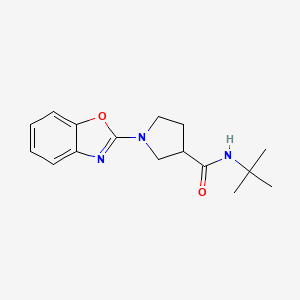

1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Description

1-(1,3-Benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a pyrrolidine-carboxamide scaffold. Benzoxazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, analgesic, and antitumor activities . The tert-butyl group and pyrrolidine ring may influence solubility, metabolic stability, and target binding compared to simpler benzoxazole derivatives. This analysis focuses on comparing its structural, pharmacological, and computational attributes with related compounds.

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)18-14(20)11-8-9-19(10-11)15-17-12-6-4-5-7-13(12)21-15/h4-7,11H,8-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXDSFXPBZYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves the following steps:

Benzoxazole Formation: The benzoxazole ring is usually formed by cyclization reactions involving o-aminophenol and carboxylic acids or their derivatives.

Pyrrolidine Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrolidone or by cyclization of amino acids.

Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole and pyrrolidine rings using coupling reagents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert functional groups to more reduced forms.

Substitution: Substitution reactions can occur at various positions on the benzoxazole and pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles and electrophiles are employed depending on the type of substitution reaction.

Major Products Formed:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Reduced forms of the compound, such as alcohols or amines.

Substitution Products: Various substituted benzoxazoles and pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s benzoxazole moiety is a common feature in medicinal chemistry due to its electron-deficient aromatic system, which enhances interactions with biological targets. Key structural analogs include:

Key Observations :

- Substituent Effects : Chlorination at the 5,7-positions (as in ) increases antimicrobial potency by enhancing electrophilicity and membrane penetration. The absence of halogens in the target compound may reduce such activity but improve safety profiles.

- Lipophilicity : The tert-butyl group in the target compound likely elevates logP values, favoring blood-brain barrier penetration—a trait advantageous for central nervous system (CNS) targets.

Antimicrobial Activity

The dichloro-benzoxazole derivative () exhibits significant activity against Staphylococcus aureus (MIC: 2–4 µg/mL) and Escherichia coli (MIC: 4–8 µg/mL). In contrast, the non-halogenated target compound is expected to show weaker antimicrobial effects due to reduced electrophilicity.

Analgesic Potential

Both the target compound and the dichloro analog () may interact with cyclooxygenase (COX) or opioid receptors. Molecular docking studies suggest that the pyrrolidine-carboxamide group could enhance binding affinity to μ-opioid receptors compared to pyrazole-based derivatives.

Metabolic Stability

The tert-butyl group may slow hepatic metabolism by sterically shielding the carboxamide from hydrolytic enzymes, extending half-life relative to ethyl ester analogs (e.g., Angular Phenozaxine Ethyl Ester).

Computational and Crystallographic Analysis

Structural elucidation of benzoxazole derivatives often relies on X-ray crystallography using programs like SHELXL . Computational modeling predicts:

- Dipole Moment : ~5.2 D (higher than dichloro analogs due to the polar carboxamide).

- Solubility : Estimated aqueous solubility ≤10 µM, necessitating formulation aids for in vivo studies.

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzoxazole moiety linked to a pyrrolidine ring with a tert-butyl substituent. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing benzoxazole rings often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have been explored in several studies.

Antimicrobial Activity

A study examining benzoxazole derivatives highlighted their antibacterial potential against both Gram-positive and Gram-negative bacteria. The compound demonstrated selective activity against certain pathogens, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for various derivatives are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines. Research has shown that benzoxazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. Notably, the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell growth.

Research indicates that the presence of the benzoxazole ring enhances binding affinity to these targets due to its electron-withdrawing properties.

Case Studies

Several studies have investigated the efficacy of similar compounds:

- Antibacterial Efficacy : A study on related benzoxazole compounds demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting that similar mechanisms could be at play for this compound .

- Anticancer Properties : Another research effort focused on benzoxazole derivatives showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating a promising therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.